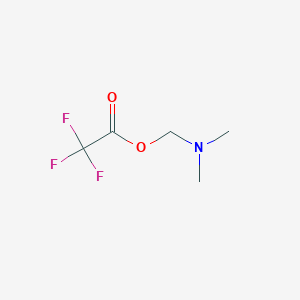

(Dimethylamino)methyl2,2,2-trifluoroacetate

Descripción

BenchChem offers high-quality (Dimethylamino)methyl2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dimethylamino)methyl2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C5H8F3NO2 |

|---|---|

Peso molecular |

171.12 g/mol |

Nombre IUPAC |

(dimethylamino)methyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C5H8F3NO2/c1-9(2)3-11-4(10)5(6,7)8/h3H2,1-2H3 |

Clave InChI |

IUYRTGIAWHGLNT-UHFFFAOYSA-N |

SMILES canónico |

CN(C)COC(=O)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Eschenmoser’s Iodide and Dimethylmethyleneammonium Trifluoroacetate: A Comparative Analysis for Synthetic Chemists

Abstract

In the realm of modern organic synthesis, the formation of carbon-carbon bonds through the aminomethylation of nucleophiles, commonly known as the Mannich reaction, remains a cornerstone transformation.[1][2] The use of preformed iminium salts has significantly enhanced the reliability and scope of this reaction by circumventing issues of regioselectivity and side reactions associated with classical multi-component conditions.[3] Among the most powerful of these reagents are Eschenmoser’s iodide and dimethylmethyleneammonium trifluoroacetate. Both reagents provide access to the same reactive electrophile, the dimethylmethyleneammonium cation, yet their distinct counter-ions and typical reaction conditions impart unique characteristics that render them suitable for different synthetic challenges. This guide provides a detailed comparative analysis of their synthesis, properties, reactivity, and applications, offering researchers, scientists, and drug development professionals the insights required to make informed decisions in reagent selection and experimental design.

The Central Electrophile: The Dimethylmethyleneammonium Cation

At the heart of both reagents is the dimethylmethyleneammonium cation, [(CH₃)₂N=CH₂]⁺. This species is a potent electrophile due to the positive charge on the nitrogen atom, which strongly activates the methylene carbon for nucleophilic attack.[4][5] Its structure is best described as a resonance hybrid of an iminium cation and a carbocation, with the C₃N atoms adopting a planar geometry, isoelectronic with isobutene.[6] This inherent reactivity makes it an exceptional agent for dimethylaminomethylation, a critical step in the synthesis of numerous natural products, pharmaceuticals, and functional materials.[7][8]

The primary distinction between the two reagents discussed herein lies in the nature of the accompanying anion: iodide (I⁻) versus trifluoroacetate (CF₃COO⁻). This seemingly subtle difference profoundly impacts the reagent's physical properties, handling, preparation, and, most importantly, its application in nuanced synthetic strategies.

Eschenmoser’s Iodide: The Classic, Crystalline Standard

Named after its developer, Albert Eschenmoser, this salt is the iodide form of the dimethylaminomethylene cation.[6][9] It is a well-established, commercially available reagent valued for its high reactivity.

Structure, Properties, and Synthesis

Eschenmoser's salt is a colorless to cream-colored crystalline solid that is hygroscopic and sensitive to light.[10][11] Its solid nature allows for precise measurement by weight, but its sensitivity requires storage under inert atmosphere, protected from light and moisture.[10] It is soluble in polar aprotic solvents like dimethylformamide (DMF) and partially soluble in acetonitrile, THF, and dichloromethane.[10]

Table 1: Physical and Chemical Properties of Eschenmoser's Iodide

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₈NI | [6] |

| Molar Mass | 185.01 g/mol | [9] |

| Appearance | Colorless to yellow hygroscopic crystals | [9][10] |

| Melting Point | ~219 °C (decomposes) | [11] |

| CAS Number | 33797-51-2 | [6] |

| Storage | 2-8°C, under inert atmosphere, light-sensitive | [10] |

The salt is typically prepared via two primary routes:

-

Pyrolysis: Thermal decomposition of iodomethyltrimethylammonium iodide.[6]

-

Reaction with Silyl Iodide: Treatment of bis(dimethylamino)methane with trimethylsilyl iodide (TMSI).[6]

Reactivity and Mechanistic Considerations

Eschenmoser's iodide is a powerful dimethylaminomethylating agent that reacts efficiently with a wide range of soft nucleophiles, including enolates, silyl enol ethers, and even relatively acidic ketones.[6][12] The resulting tertiary amines are versatile intermediates that can be further manipulated, for instance, by methylation and subsequent base-induced elimination to yield α-methylene ketones, a key functional group in many complex molecules.

Caption: General mechanism of aminomethylation with Eschenmoser's salt.

A unique aspect of Eschenmoser's iodide is the potential participation of the iodide counter-ion. While often a spectator, recent studies have shown that iodide can act as a reducing agent in certain cross-electrophile couplings, enabling novel bond formations that are not possible with other halide or triflate salts.[13] This highlights that the choice of counter-ion can open up unique, non-classical reaction pathways.

Experimental Protocol: Aminomethylation of a Ketone

The following is a representative protocol for the aminomethylation of a ketone using Eschenmoser's salt.

Materials:

-

Ketone (1.0 equiv)

-

Eschenmoser’s Iodide (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the ketone and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, weigh Eschenmoser’s iodide quickly to minimize exposure to air and moisture. Add it to the ketone solution in one portion.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired Mannich base.

Dimethylmethyleneammonium Trifluoroacetate: The In Situ Specialist

Unlike the isolable iodide salt, dimethylmethyleneammonium trifluoroacetate is almost exclusively generated in situ from stable precursors. This approach offers distinct advantages in terms of handling and can provide unique selectivity. The key lies in the properties of trifluoroacetic acid (TFA) and its corresponding trifluoroacetate anion.

Generation, Properties, and Role of the Counter-ion

This reagent is typically formed by the reaction of bis(dimethylamino)methane with trifluoroacetic acid, often using TFA as the solvent.[14] The reaction is performed at low temperatures (e.g., -15 °C to -10 °C) to control the exothermic process.

Caption: In situ generation of dimethylmethyleneammonium trifluoroacetate.

The trifluoroacetate (TFA⁻) anion is the conjugate base of a very strong acid (pKa ≈ 0.23).[15] This makes it an exceptionally poor nucleophile and a superb leaving group.[16] These properties are critical:

-

Non-Nucleophilicity: The TFA⁻ anion does not compete with the desired nucleophile for reaction with the iminium cation, leading to cleaner reactions.

-

Excellent Leaving Group: In subsequent elimination reactions to form α,β-unsaturated systems, the protonated amine (R₂N⁺H) is a good leaving group, a process often facilitated by the reaction conditions.

Reactivity and Regioselectivity

The in situ generation in neat TFA provides a highly acidic and polar medium. This environment is particularly advantageous for the regioselective aminomethylation of unsymmetrical ketones. Under these conditions, the reaction often proceeds under thermodynamic control. The Mannich bases can isomerize in the acidic medium, ultimately favoring the formation of the less-substituted product, which is often difficult to achieve under kinetic control.[14] This method provides a powerful tool for controlling regiochemistry without resorting to pre-formed enolates or silyl enol ethers.

Experimental Protocol: Regioselective Mannich Condensation

The following protocol, adapted from Gaudry, Jasor, and Khac, describes the regioselective synthesis of 1-(dimethylamino)-4-methyl-3-pentanone.[14]

Caution: Trifluoroacetic acid is highly corrosive and toxic. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Anhydrous Trifluoroacetic Acid (TFA)

-

Bis(dimethylamino)methane (1.0 equiv)

-

3-Methyl-2-butanone (1.0 equiv)

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM)

Procedure:

-

Charge a two-necked, round-bottomed flask equipped with a magnetic stir bar and a dropping funnel with anhydrous TFA (approx. 5 mL per 0.1 mol of ketone).

-

Cool the TFA to between -15 °C and -10 °C using an ice-salt bath.

-

Slowly add bis(dimethylamino)methane dropwise over ~50 minutes, ensuring the temperature remains below -10 °C. This forms the dimethylmethyleneammonium trifluoroacetate solution.

-

Keeping the temperature below -10 °C, gradually add the 3-methyl-2-butanone.

-

After the addition is complete, remove the cooling bath and heat the solution in an oil bath at 65 °C for 1.5 hours.

-

Raise the oil bath temperature to 145 °C to distill off the excess TFA.

-

After 1.5 hours, cool the reaction mixture to room temperature.

-

Carefully and slowly add the acidic reaction mixture dropwise to a vigorously stirred, ice-cold solution of K₂CO₃ in water to neutralize the acid.

-

Extract the aqueous mixture with DCM (4x).

-

Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting crude oil by vacuum distillation or column chromatography to afford the less-substituted Mannich base.

Head-to-Head Comparison

The choice between Eschenmoser's iodide and the in situ generated trifluoroacetate salt depends on the specific goals of the synthesis.

Table 2: Comparative Summary of Aminomethylating Reagents

| Feature | Eschenmoser’s Iodide | Dimethylmethyleneammonium Trifluoroacetate |

| Form | Isolated, crystalline solid | Generated in situ from liquid precursors |

| Counter-ion | Iodide (I⁻) | Trifluoroacetate (CF₃COO⁻) |

| Handling | Weighable solid; hygroscopic, light-sensitive | Requires handling of corrosive TFA; moisture-sensitive precursors |

| Preparation | Commercially available or synthesized and stored | Prepared immediately before use |

| Typical Solvent | Aprotic solvents (DCM, THF, DMF) | Neat Trifluoroacetic Acid (TFA) |

| Key Advantage | High, predictable reactivity; weighable solid | Excellent for thermodynamic regiocontrol; non-nucleophilic counter-ion |

| Key Disadvantage | Sensitive to moisture/light; potential for side reactions from iodide | Requires handling of hazardous TFA; harsh acidic conditions |

| Selectivity | Generally under kinetic control | Can achieve thermodynamic control in TFA |

Causality Behind Experimental Choices

-

For Kinetic Control or Mild Conditions: When reacting with highly sensitive substrates or when kinetic control is desired (i.e., reaction at the most rapidly formed enolate), the use of Eschenmoser's iodide in a standard aprotic solvent at low temperature is the superior choice. The conditions are generally milder than using neat TFA.

-

For Thermodynamic Regiocontrol: When the goal is to form the thermodynamically more stable, often less-substituted, Mannich base from an unsymmetrical ketone, the trifluoroacetate system is unparalleled. The acidic TFA medium allows for the equilibration of intermediates to favor the most stable product.[14]

-

For Subsequent Eliminations: The Mannich bases derived from either reagent can be eliminated to form α,β-unsaturated ketones. The general workflow involves quaternization of the dimethylamino group with methyl iodide, followed by treatment with a base like DBU or NaHCO₃.

Caption: Workflow for converting a Mannich base to an α,β-unsaturated ketone.

Conclusion and Future Outlook

Eschenmoser’s iodide and dimethylmethyleneammonium trifluoroacetate are both premier reagents for aminomethylation, each offering a distinct set of advantages rooted in the properties of their counter-ions and the conditions under which they are employed.

-

Eschenmoser's iodide is the reagent of choice for its reliability, high reactivity under standard aprotic conditions, and availability as a weighable solid. It is ideal for reactions where kinetic control is desired.

-

Dimethylmethyleneammonium trifluoroacetate , generated in situ, provides a powerful solution for challenging regiochemical problems, leveraging thermodynamic control in a strongly acidic medium. Its non-nucleophilic counter-ion ensures clean transformations.

The selection between these two reagents is a strategic decision based on the substrate structure, the desired outcome (kinetic vs. thermodynamic control), and the tolerance of the molecule to the reaction conditions. A thorough understanding of their fundamental differences, as outlined in this guide, empowers the synthetic chemist to harness the full potential of the Mannich reaction in the pursuit of molecular complexity and innovation.

References

-

Organic Chemistry. Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. [Link][7]

-

Indian Academy of Sciences. Mannich reaction: A versatile and convenient approach to bioactive skeletons. [Link][1]

-

Angewandte Chemie. Iodide Anion Enables a Reductive Cross‐Electrophile Coupling for Preparing Tertiary Amines. [Link][13]

-

Organic Syntheses. REGIOSELECTIVE MANNICH CONDENSATION WITH DIMETHYL(METHYLENE)AMMONIUM TRIFLUOROACETATE: 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. [Link][14]

-

Royal Society of Chemistry. Recent advances and prospects in the Zn-catalysed Mannich reaction. [Link][2]

-

MDPI. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. [Link][3]

-

Google Patents. Process for the stabilisation of reactive imines, stable iminium salts obtained by this process and their use. [17]

-

ResearchGate. Mannich‐type reactions by activation as an acyl iminium. [Link][18]

-

ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link][15]

-

ACS Publications. Exploiting the Facile Release of Trifluoroacetate for the -Methylenation of the Sterically Hindered Carbonyl Groups on (+) - Biological Sciences. [Link][16]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. Iminium - Wikipedia [en.wikipedia.org]

- 6. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Eschenmoser's_salt [chemeurope.com]

- 10. guidechem.com [guidechem.com]

- 11. lookchem.com [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Iodide Anion Enables a Reductive Cross‐Electrophile Coupling for Preparing Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. bio.purdue.edu [bio.purdue.edu]

- 17. EP0102271A1 - Process for the stabilisation of reactive imines, stable iminium salts obtained by this process and their use - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to (Dimethylamino)methyl 2,2,2-trifluoroacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary and Nomenclature Clarification

The nomenclature surrounding aminomethyl trifluoroacetates can lead to ambiguity between three distinct chemical entities. This guide focuses primarily on Dimethyl(methylene)ammonium trifluoroacetate , a powerful aminomethylating agent, due to its significant utility in synthetic and medicinal chemistry. It is crucial to distinguish this reactive iminium salt from the simple acid-base salt, Dimethylamine 2,2,2-trifluoroacetate , and the literal but less documented ester, (Dimethylamino)methyl 2,2,2-trifluoroacetate . This document provides a comprehensive overview of the synthesis, properties, and applications of the key Mannich reagent, offering field-proven insights for its effective use in research and development.

-

Dimethyl(methylene)ammonium trifluoroacetate: An iminium salt, often generated in situ. It is a highly effective Eschenmoser salt analogue used for introducing a dimethylaminomethyl group (—CH₂N(CH₃)₂) onto a substrate, most commonly in Mannich-type reactions.[1]

-

Dimethylamine 2,2,2-trifluoroacetate (CAS No. 2840-17-7): A simple salt formed from the acid-base reaction between dimethylamine and trifluoroacetic acid.[2][3][4][5][6]

-

(Dimethylamino)methyl 2,2,2-trifluoroacetate: The literal ester of trifluoroacetic acid and (dimethylamino)methanol. This compound is less common and primarily of academic interest as a potential reactive intermediate.

This guide will dissect the properties and applications of these compounds, with a primary focus on the synthetically valuable iminium salt.

Core Chemical Properties and Data

A clear summary of the quantitative data for the relevant compounds is essential for experimental design.

| Property | Dimethyl(methylene)ammonium trifluoroacetate | Dimethylamine 2,2,2-trifluoroacetate |

| Chemical Formula | C₅H₈F₃NO₂ | C₄H₈F₃NO₂ |

| Molecular Weight | 187.12 g/mol | 159.11 g/mol |

| CAS Number | Not assigned (typically generated in situ) | 2840-17-7[2][3] |

| Class | Iminium Salt / Mannich Reagent | Amine Salt |

| Primary Use | Aminomethylation / Mannich Reactions[1] | Acid-base chemistry / Counter-ion source |

The Mannich Reagent: Dimethyl(methylene)ammonium trifluoroacetate

The true value for drug development professionals lies in the application of Dimethyl(methylene)ammonium trifluoroacetate as a regioselective Mannich reagent. Unlike pre-formed salts like Eschenmoser's salt, this reagent is typically prepared in situ, offering a convenient and highly reactive solution for C-C bond formation.[1]

Synthesis and In Situ Generation

The reagent is generated by the reaction of bis(dimethylamino)methane with anhydrous trifluoroacetic acid, typically at reduced temperatures (e.g., -15°C to -10°C) to control the exothermic reaction.[1] Trifluoroacetic acid serves both as a reactant and as the solvent, which is a key factor in the subsequent regioselectivity of the Mannich reaction.[1]

Caption: In Situ Generation of the Mannich Reagent.

Mechanism and Field Insights: The Key to Regioselectivity

The utility of this reagent stems from its ability to control the regioselectivity of the Mannich condensation with unsymmetrical ketones.[1] The orientation of the reaction is highly dependent on the experimental conditions.[1]

-

Kinetic Control: Under conditions of kinetic control, the reaction with methyl ketones in trifluoroacetic acid leads to the formation of the more highly substituted aminoketone isomer.[1] This is a critical advantage for directing the reaction to a specific carbon atom, avoiding complex product mixtures that require difficult separations.

-

Thermodynamic Control: In contrast, allowing the reaction to equilibrate can lead to isomerization and the formation of the less substituted Mannich base.[1] The trifluoroacetic acid medium is crucial; in other acids like acetic acid, the Mannich bases tend to undergo elimination to form α-methylene ketones.[1]

This predictable control over regioselectivity makes it a powerful tool in the synthesis of complex pharmaceutical intermediates where precise structural control is paramount.

Caption: Regioselective Control in Mannich Reactions.

Experimental Protocol: Regioselective Synthesis

The following protocol is adapted from a verified Organic Syntheses procedure and describes a representative regioselective Mannich condensation.[1]

Objective: To synthesize 1-(Dimethylamino)-4-methyl-3-pentanone via the regioselective Mannich condensation of 3-methyl-2-butanone.

Materials:

-

Anhydrous Trifluoroacetic Acid

-

Bis(dimethylamino)methane

-

3-Methyl-2-butanone

Procedure:

-

Reagent Preparation: In a suitable reaction vessel, cool anhydrous trifluoroacetic acid (1.0 mole) in an ice-salt bath to between -10°C and -15°C with stirring.

-

Addition of Amine: Slowly add bis(dimethylamino)methane (0.10 mole) to the cooled trifluoroacetic acid over a period of approximately 50 minutes, ensuring the temperature remains below -10°C. This generates the Dimethyl(methylene)ammonium trifluoroacetate reagent in situ.

-

Addition of Ketone: While maintaining the temperature below -10°C, gradually add 3-methyl-2-butanone (0.10 mole).

-

Reaction: Remove the cooling bath and heat the solution in an oil bath at 65°C for 1.5 hours.

-

Workup: Raise the temperature of the oil bath to 145°C to complete the reaction and facilitate workup. The specific workup procedure will involve neutralization and extraction to isolate the final product.

Self-Validation: The success of the regioselective addition can be confirmed by ¹H NMR analysis of the crude and purified product, comparing the integration of signals corresponding to the different possible isomers. An isomeric purity of at least 90% is expected for the more substituted product under these kinetic conditions.[1]

Safety and Handling

As this reagent is generated from hazardous precursors, strict safety protocols must be followed.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled. All manipulations should be performed in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Bis(dimethylamino)methane: A flammable liquid and vapor. Handle away from heat, sparks, and open flames.

-

General Handling: Ensure adequate ventilation and have safety showers and eyewash stations readily accessible.[8][9] Store precursors in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

The Salt: Dimethylamine 2,2,2-trifluoroacetate

For clarity, it is important to briefly characterize the simple salt, which shares a similar name.

-

Identity: Dimethylamine 2,2,2-trifluoroacetate (CAS: 2840-17-7) is the product of a straightforward acid-base neutralization.[2][3]

-

Properties: It is a solid compound with a molecular weight of 159.11 g/mol and a chemical formula of C₄H₈F₃NO₂.[2][3]

-

Applications: Its primary use is in contexts where dimethylammonium is required as a counter-ion or as a source of dimethylamine in a non-volatile, solid form. It does not possess the aminomethylating reactivity of the iminium salt.

Conclusion

While the nomenclature can be confusing, the synthetic power lies with Dimethyl(methylene)ammonium trifluoroacetate. Its ability to be generated in situ and to direct the regiochemical outcome of the Mannich reaction makes it an invaluable tool for medicinal chemists and drug development professionals. Understanding the principles of kinetic versus thermodynamic control, as dictated by the reaction conditions, is essential for leveraging this reagent to efficiently construct complex molecular architectures with high isomeric purity.

References

- Martí, D., et al. (n.d.). Supporting Information: Amyloid-Like Fibrils from a Diphenylalanine Capped with an Aromatic Fluorenyl. DOI.

-

Gaudry, M., Jasor, Y., & Khac, T. B. (n.d.). Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate: 1-(Dimethylamino)-4-methyl-3-pentanone. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (2014, May). A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. aaronchem.com [aaronchem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. Dimethylamine 2,2,2-trifluoroacetate | 2840-17-7 [sigmaaldrich.com]

- 5. Dimethylamine 2,2,2-trifluoroacetate | 2840-17-7 [sigmaaldrich.com]

- 6. Dimethylamine 2,2,2-trifluoroacetate | 2840-17-7 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

(Dimethylamino)methyl 2,2,2-trifluoroacetate: A Comprehensive Technical Guide to its Prospective Applications in Organic Synthesis

This guide provides an in-depth technical exploration of (Dimethylamino)methyl 2,2,2-trifluoroacetate, a reagent of significant potential in modern organic synthesis. While not as widely documented as its halide counterparts, its unique properties, stemming from the trifluoroacetate anion, present compelling opportunities for researchers and professionals in drug development. This document will delve into its probable synthesis, mechanistic underpinnings, and prospective applications, offering a robust framework for its utilization in the laboratory.

Introduction: The Quest for Efficient Aminomethylation

The introduction of a dimethylaminomethyl group (-CH₂N(CH₃)₂) into organic molecules is a pivotal transformation in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] This functional group can enhance the solubility and bioavailability of drug candidates and serve as a versatile synthetic handle for further molecular elaborations.[1][2]

For decades, Eschenmoser's salt (N,N-dimethylmethaniminium iodide) has been the gold standard for effecting such transformations.[3] Its high reactivity and reliability have cemented its place in the synthetic chemist's toolkit.[4] However, the search for reagents with tailored properties, such as modified reactivity, improved solubility in a wider range of organic solvents, and different counter-ion compatibility, has led to the exploration of alternatives.

(Dimethylamino)methyl 2,2,2-trifluoroacetate, the subject of this guide, represents a logical and promising evolution in this class of reagents. By replacing the iodide anion with trifluoroacetate, we can anticipate a unique reactivity profile and distinct physical properties that may offer advantages in specific synthetic contexts.

Synthesis and Characterization of (Dimethylamino)methyl 2,2,2-trifluoroacetate

While a standardized commercial source for (Dimethylamino)methyl 2,2,2-trifluoroacetate is not yet established, its synthesis can be logically derived from established chemical principles. A plausible and efficient route involves the reaction of bis(N,N-dimethylamino)methane with trifluoroacetic anhydride. This approach is analogous to the preparation of other N,N-dimethylmethaniminium salts.

Figure 1: Proposed Synthesis of (Dimethylamino)methyl 2,2,2-trifluoroacetate.

Characterization: The resulting salt is expected to be a hygroscopic solid. Its structural confirmation would rely on standard spectroscopic techniques:

-

¹H NMR: Resonances corresponding to the dimethylamino protons and the methylene protons of the iminium cation.

-

¹³C NMR: A downfield signal for the iminium carbon, indicating its electrophilic nature.

-

¹⁹F NMR: A singlet corresponding to the trifluoroacetate anion.

-

IR Spectroscopy: A strong absorption band characteristic of the C=N⁺ stretch of the iminium ion.

Mechanism of Action: The Electrophilic Powerhouse

The synthetic utility of (Dimethylamino)methyl 2,2,2-trifluoroacetate is predicated on the electrophilic character of the N,N-dimethylmethaniminium cation. This cation exists in resonance with a carbocationic form, rendering the methylene carbon highly susceptible to nucleophilic attack.

Sources

Advanced Reagent Dynamics: Stability and Regioselectivity of Dimethyl(methylene)ammonium Salts in Mannich Condensations

A Technical Guide for Synthetic Chemists and Drug Development Professionals

Executive Summary

The Mannich reaction remains a cornerstone of carbon-carbon bond formation in medicinal chemistry, enabling the synthesis of complex

While the chloride (Böhme’s salt) and iodide (Eschenmoser’s salt) variants are commercially ubiquitous, their extreme hygroscopicity and susceptibility to hydrolysis introduce severe titer variability and side-reaction profiles. This whitepaper provides an in-depth mechanistic analysis of why transitioning to the trifluoroacetate (TFA) salt variant —often generated in situ—offers superior thermodynamic stability, minimizes nucleophilic interference, and preserves the structural integrity of kinetic enolates during complex drug synthesis.

Mechanistic Foundations of Iminium Reactivity and Degradation

The dimethyl(methylene)ammonium cation,

The Causality of Hydrolysis

When the chloride or iodide salts are exposed to ambient humidity, water acts as a nucleophile, attacking the electron-deficient carbon. This hydration forms an unstable hemiaminal intermediate, which rapidly undergoes C-N bond cleavage to yield formaldehyde and dimethylamine. The presence of these degradation byproducts in a reaction matrix is catastrophic for regioselective synthesis: formaldehyde can trigger uncontrolled polymerizations or cross-condensations, while dimethylamine acts as a competing base, potentially causing the equilibration of carefully generated kinetic enolates into their thermodynamic counterparts.

Fig 1: Hydrolytic degradation pathway of the dimethyl(methylene)ammonium cation.

The Counterion Effect: Chloride vs. Trifluoroacetate

The choice of counterion fundamentally dictates the handling requirements and the reaction microenvironment.

Dimethyl(methylene)ammonium Chloride: The chloride ion is small and possesses a high charge density, leading to a high lattice energy. However, it is highly hygroscopic. Furthermore, in non-polar aprotic solvents, the chloride ion is relatively "naked" and can exhibit mild nucleophilicity, potentially interfering with sensitive organometallic enolates or leading to reversible addition to the iminium carbon.

Dimethyl(methylene)ammonium Trifluoroacetate:

The TFA counterion (

Table 1: Physicochemical and Reactivity Comparison

| Property / Parameter | Dimethyl(methylene)ammonium Chloride | Dimethyl(methylene)ammonium Trifluoroacetate |

| Preparation | Pyrolysis of iodomethyltrimethylammonium salts or aminal cleavage with acyl chlorides. | In situ cleavage of bis(dimethylamino)methane with TFA. |

| Hygroscopicity | Extremely High (Requires glovebox/Schlenk handling). | Moderate (Generated in situ, bypassing isolation). |

| Counterion Nucleophilicity | Moderate in aprotic solvents. | Very Low (Charge delocalized). |

| Enolate Preservation | Poor (Trace moisture/amines cause equilibration). | Excellent (Buffered acidic microenvironment). |

| Primary Application | General aminomethylation of robust nucleophiles. | Regioselective Mannich reactions on complex/sensitive enolates. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: In situ Generation of the TFA Salt and Regioselective Condensation

This protocol leverages the seminal methodology established by Gaudry et al. [4], ensuring that the iminium species is generated quantitatively without exposure to atmospheric moisture.

Reagents:

-

Bis(dimethylamino)methane (N,N,N',N'-tetramethylmethanediamine)

-

Trifluoroacetic acid (TFA), freshly distilled from

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

System Purge: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Aminal Solution: Dissolve 1.0 equivalent of bis(dimethylamino)methane in anhydrous solvent (e.g., DCM). Cool the system to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic cleavage reaction from causing solvent boil-off and suppresses premature side reactions.

-

Acid Addition: Charge the dropping funnel with 2.0 equivalents of TFA. Add the TFA dropwise over 15–20 minutes.

-

Self-Validation Checkpoint: The solution should remain clear. A slight exotherm will be noted. If the solution turns yellow or brown, the TFA was likely contaminated with moisture or transition metals, and the iminium titer is compromised.

-

-

Enolate Introduction: Once the addition is complete, stir for 15 minutes to ensure quantitative formation of the dimethyl(methylene)ammonium trifluoroacetate salt. Introduce the pre-formed kinetic enolate (or silyl enol ether) dropwise at -78 °C.

-

Reaction Maturation: Allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous

. Extract with diethyl ether, dry over anhydrous

Fig 2: Workflow for the in situ generation and use of the TFA iminium salt.

Protocol B: Purification and Handling of the Chloride Salt

If the chloride salt must be used, it cannot be used straight from commercial bottles without validation due to its rapid degradation profile [5].

Step-by-Step Methodology:

-

Visual Inspection: Commercially sourced Eschenmoser's/Böhme's salt often appears as a sticky, yellowish powder if degraded. Pure salt must be a free-flowing, bright white crystalline powder.

-

Sublimation Setup: Transfer the impure salt into a sublimation apparatus inside a glovebox.

-

Vacuum Sublimation: Apply a high vacuum (< 0.1 Torr) and gently heat the cold finger apparatus to 60–70 °C.

-

Causality: Heating under high vacuum allows the intact

to sublime, leaving behind polymeric degradation products and moisture.

-

-

Harvesting: Cool the apparatus completely before breaking the vacuum with dry Argon. Harvest the white crystals rapidly and store them in a dark, airtight desiccator over

.-

Self-Validation Checkpoint: Take a small aliquot and dissolve it in anhydrous

. The

-

Conclusion

The structural integrity of complex pharmaceutical intermediates relies heavily on the predictability of the reagents used. While dimethyl(methylene)ammonium chloride is a potent electrophile, its hygroscopicity and the nucleophilicity of the chloride ion make it a liability in highly sensitive, regioselective Mannich condensations. By shifting to the in situ generation of dimethyl(methylene)ammonium trifluoroacetate, chemists bypass the degradation pitfalls of isolated iminium salts. The bulky, non-nucleophilic TFA counterion provides a stabilized, buffered microenvironment that preserves kinetic enolates, ensuring high diastereomeric and regiomeric fidelity in late-stage drug development.

References

Suppliers and price of (Dimethylamino)methyl 2,2,2-trifluoroacetate research grade

An In-depth Technical Guide to Dimethylamine 2,2,2-trifluoroacetate for Research & Development Professionals

This guide provides an in-depth technical overview of Dimethylamine 2,2,2-trifluoroacetate, a reagent of increasing interest in specialized synthetic applications. Tailored for researchers, chemists, and drug development professionals, this document elucidates the compound's fundamental properties, quality control standards, sourcing logistics, and safe handling protocols. The insights herein are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Elucidation

The compound of interest is formally identified as Dimethylamine 2,2,2-trifluoroacetate . It is crucial to distinguish this compound from a potential, but chemically distinct, isomer. The subject of this guide is an acid-base salt formed between dimethylamine (a Brønsted base) and trifluoroacetic acid (a Brønsted acid).

-

IUPAC Name: Dimethylammonium 2,2,2-trifluoroacetate

-

Molecular Formula: C₄H₈F₃NO₂

-

Structure: [ (CH₃)₂NH₂ ]⁺ [ CF₃COO ]⁻

An alternative name, (Dimethylamino)methyl 2,2,2-trifluoroacetate, would imply an ester (CF₃COOCH₂N(CH₃)₂). This structure, an N,O-acetal, would be significantly less stable and is not the commercially available reagent cataloged under CAS 2840-17-7. This guide focuses exclusively on the stable, research-grade salt.

Physicochemical Characteristics

Research grade Dimethylamine 2,2,2-trifluoroacetate is typically supplied as a solid with properties that necessitate specific handling and storage conditions.

| Property | Value | Source(s) |

| Purity | ≥98% | [1][2] |

| Appearance | White to off-white solid | General supplier observation |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Stability | Stable under recommended storage conditions. May be hygroscopic. | [3] |

Applications in Research and Synthesis

While specific, high-profile applications for this particular salt are not extensively documented in mainstream literature, its utility can be inferred from its constituent parts. Trifluoroacetic acid (TFA) and its salts are widely used in organic synthesis.[4][5] The compound serves as a convenient, solid-form source of both the trifluoroacetate anion and the dimethylammonium cation.

Potential applications include:

-

Specialty Catalyst: The combination of a weak base (dimethylamine) and a strong acid (TFA) allows it to function as a proton source or a mild acidic catalyst in sensitive reactions. Protic ionic liquids with similar structures have been used as dual solvent-catalysts in reactions like the Biginelli condensation.[6]

-

Reagent in Fluorination Chemistry: As a source of the trifluoroacetate moiety, it can be a precursor in reactions requiring the installation of trifluoroacetyl groups.[5]

-

Component of Non-aqueous Electrolytes: Ammonium salts are often investigated for their potential use in electrochemical applications.

Quality Assurance for Research-Grade Material

Ensuring the identity and purity of a reagent is paramount for reproducible research. For Dimethylamine 2,2,2-trifluoroacetate, a multi-technique approach to quality control (QC) is standard.

Core Analytical Techniques

A supplier's Certificate of Analysis (COA) for research-grade material should be based on the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the dimethylammonium cation, showing a characteristic signal for the methyl protons and the N-H protons.

-

¹³C NMR: Verifies the carbon skeleton of both the cation and the trifluoroacetate anion.

-

¹⁹F NMR: Provides a definitive signal for the -CF₃ group, which is highly sensitive to the chemical environment.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any non-volatile impurities. Assays of >98% are common for research grade.

-

-

Mass Spectrometry (MS): While analysis of the intact salt is difficult, MS can be used to confirm the mass of the individual ionic components.

Experimental Protocol: Standard QC Workflow

The following is a representative workflow for the analytical validation of a newly acquired batch of the reagent.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the compound.

-

Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. The choice of solvent is critical as chemical shifts are solvent-dependent.[7][8][9]

-

For HPLC, prepare a stock solution of known concentration (e.g., 1 mg/mL) in an appropriate mobile phase solvent like methanol or acetonitrile.

-

-

NMR Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Reference the spectra appropriately (e.g., to the residual solvent peak).[9]

-

Integrate the peaks in the ¹H spectrum to confirm proton ratios.

-

-

HPLC Analysis:

-

Inject the sample onto a suitable column (e.g., C18 reverse-phase).

-

Run a gradient or isocratic method to separate the main compound from impurities.

-

Calculate the purity based on the area percentage of the main peak detected by a UV or other suitable detector.[10]

-

-

Data Interpretation:

-

Compare the acquired spectral data against reference spectra or theoretical values to confirm the structure.

-

Verify that the HPLC purity meets the required specification (e.g., ≥98%) for the intended research application.

-

QC Workflow Diagram

Caption: Standard quality control workflow for research-grade chemical validation.

Sourcing, Procurement, and Price Analysis

Procuring high-quality reagents is a critical step in the research workflow. The price of Dimethylamine 2,2,2-trifluoroacetate is influenced by several factors, including the supplier, the quantity purchased, and the guaranteed purity.

Reputable Suppliers

The following companies are known suppliers of fine chemicals for research and development and list CAS 2840-17-7 in their catalogs.

| Supplier | Notes |

| MilliporeSigma (Merck) | Distributes products from AA Blocks, Inc. |

| Aaronchem | Provides clear pricing for various quantities.[1][2] |

| Thermo Scientific (Alfa Aesar) | A major supplier of research chemicals.[11] |

Note: Availability may vary by region. It is recommended to check with local distributors.

Representative Price Analysis

The following prices are based on publicly available catalog data for research-grade (≥98% purity) material and are intended for budgetary estimation purposes only. Prices are subject to change and should be confirmed directly with the supplier.

| Quantity | Supplier | Representative Price (USD) | Price per Gram (USD) |

| 5 g | Aaronchem | $29.00 | $5.80 |

| 10 g | Aaronchem | $44.00 | $4.40 |

| 25 g | Aaronchem | $99.00 | $3.96 |

| 50 g | Aaronchem | $177.00 | $3.54 |

| 100 g | Aaronchem | $281.00 | $2.81 |

| Data sourced from Aaronchem, March 2026.[1][2] |

Factors Influencing Reagent Price

Caption: Key factors that determine the procurement cost of a research chemical.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, guidelines can be drawn from the SDS of its components and similar salts.[3][12]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][12]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[12]

-

First Aid: In case of eye or skin contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Storage Recommendations

-

Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[3][12]

-

Environment: Store in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[3] The compound itself is a salt of a strong acid and weak base, so it will react with strong bases.

-

Hygroscopicity: Trifluoroacetate salts can be hygroscopic (absorb moisture from the air).[3] Storing in a desiccator may be advisable for long-term stability.

Conclusion

Dimethylamine 2,2,2-trifluoroacetate (CAS 2840-17-7) is a specialized chemical reagent available from several reputable suppliers for research and development purposes. As a stable, solid salt, it provides a convenient source of trifluoroacetate and dimethylammonium ions for various synthetic applications. Researchers should prioritize sourcing high-purity material (≥98%) and independently verify its identity and purity using standard analytical techniques such as NMR and HPLC. Adherence to strict safety protocols and proper storage conditions is essential for ensuring both the longevity of the reagent and the safety of laboratory personnel.

References

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.

- Cayman Chemical. (2023, February 13). GHRP-2 (trifluoroacetate salt) - Safety Data Sheet.

- Gelest, Inc. (2017, August 16). SODIUM TRIFLUOROACETATE - Safety Data Sheet.

- Cayman Chemical. (2025, October 21). FALGPA (trifluoroacetate salt) - Safety Data Sheet.

- Aaronchem. Dimethylamine 2,2,2-trifluoroacetate | 2840-17-7.

- MilliporeSigma. Dimethylamine 2,2,2-trifluoroacetate | 2840-17-7.

- Aaronchem. 2840-17-7 | Dimethylamine 2,2,2-trifluoroacetate.

- Sigma-Aldrich. Dimethylamine 2,2,2-trifluoroacetate | 2840-17-7.

- Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).

- The Royal Society of Chemistry. Supplementary Information: General Information on analytical methods.

- Organic Syntheses. Procedure for synthesis of related fluorinated compounds.

- The Royal Society of Chemistry. Supplementary Information: Instrumentation and Material for organic synthesis.

- CymitQuimica. Methyl 2,2,2-trifluoroacetate.

- ResearchGate. (2014, May). A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates.

- Thermo Scientific Chemicals. Methyl trifluoroacetate, 99% 100 mL.

- Thermo Scientific Chemicals. Methyl trifluoroacetate, 98+% 50 g.

- Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Green and Sustainable Chemistry, 3(4A), 14-17.

- CPAChem. Propylene glycol CAS:57-55-6.

- Sigma-Aldrich. 1,2-Propanediol ACS reagent, = 99.5 57-55-6.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Brenntag. Propylene Glycol | 57-55-6.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- Goti, A., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1653.

- Bentham Science Publishers. (2023, June 8). A Decennial Update on the Applications of Trifluroacetic Acid.

- UPI Global Ingredients. PROPYLENE GLYCOL INDUSTRIAL GRADE Supplier | 57-55-6.

- Patsnap. (2008, April 30). Method for preparing 2,2,2-trifluoroethyl methacrylate.

- Sigma-Aldrich. 2,2,2-Trifluoroethyl trifluoroacetate >= 95 407-38-5.

- ResearchGate. ChemInform Abstract: Trifluoroacetylation in Organic Synthesis.

- FortunaChem. (2026, February 14). CAS 57-55-6 Wholesale & Bulk Supplier Manufacturer, Propylene Glycol For Sale.

- ChemicalBook. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum.

- Emery Pharma. NMR Solvent Chart.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. aaronchem.com [aaronchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction [scirp.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.washington.edu [chem.washington.edu]

- 9. emerypharma.com [emerypharma.com]

- 10. rsc.org [rsc.org]

- 11. Methyl trifluoroacetate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. gelest.com [gelest.com]

The Soluble Electrophile: Reactivity Profile of N,N-Dimethylmethyleneammonium Trifluoroacetate

Executive Summary

N,N-Dimethylmethyleneammonium trifluoroacetate represents a critical evolution of the classic "Eschenmoser’s Salt" (the iodide variant). While the iodide salt is a bench-stable solid used for introducing dimethylaminomethyl groups (Mannich reaction), its poor solubility in non-polar organic solvents often necessitates heterogeneous conditions or polar solvents like DMF.

The trifluoroacetate (TFA) variant solves this kinetic bottleneck. It is a highly soluble, lipophilic electrophile that is almost exclusively generated in situ. This guide details the reactivity profile, generation protocols, and mechanistic advantages of this reagent, specifically designed for high-precision C-C bond formation in drug discovery.

Part 1: Mechanistic Profile & Solubility Advantage

The Cationic Engine

The reactive core of this reagent is the

The Counter-Ion Effect: Trifluoroacetate vs. Iodide

The choice of counter-ion dictates the physical state and solubility profile of the reagent.

| Feature | Iodide (Classic Eschenmoser's) | Trifluoroacetate (In Situ Variant) |

| Formula | ||

| State | Hygroscopic Solid | Soluble Species (in DCM/THF/TFA) |

| Solubility | Low in DCM/THF; High in DMF/MeCN | High in DCM, THF, CHCl |

| Nucleophilicity | Iodide is nucleophilic ( | TFA anion is non-nucleophilic |

| Primary Use | Heterogeneous reactions; stable storage | Homogeneous kinetics; acid-sensitive substrates |

Mechanism of Action

The TFA salt is generated via the acid-catalyzed ionization of bis(dimethylamino)methane. Unlike the iodide, which is added as a solid, the TFA variant exists in an equilibrium favored by the presence of excess acid or anhydride.

Figure 1: The generation and consumption pathway of the TFA salt.[1] The active iminium species is formed via the elimination of dimethylamine from the protonated aminal precursor.

Part 2: Reactivity Vectors & Applications

-Methylenation of Carbonyls (The "Vernolepin" Vector)

The most powerful application of the TFA salt is the regioselective

-

Mannich Reaction: The ketone enol attacks the generated iminium ion to form a

-dimethylamino ketone (Mannich base). -

Elimination: The Mannich base is quaternized (often with MeI) and treated with base to eliminate trimethylamine, yielding the

-methylene ketone (enone).

Why use the TFA salt? For complex natural product synthesis (e.g., Vernolepin), the in situ TFA method allows the reaction to proceed in homogeneous organic phase, avoiding the harsh conditions often required to dissolve the iodide salt.

Functionalization of Electron-Rich Aromatics

Indoles, pyrroles, and phenols react rapidly with the TFA salt.

-

Indoles: Reaction at C3 to form gramine derivatives.

-

Phenols: Ortho-aminomethylation.

-

Advantage: The non-nucleophilic TFA counter-ion prevents side reactions (such as alkylation by iodide) that can occur with the classic salt.

Part 3: Experimental Protocols

Protocol A: The Standard In Situ Generation (TFA Solvent)

Best for: Stable ketones, lactones, and acid-tolerant substrates. Reference: Adapted from Gaudry et al., Org. Synth. 1979.[2]

-

Reagent Prep: Charge a flame-dried flask with anhydrous trifluoroacetic acid (TFA) (5.0 equiv relative to substrate). Cool to -10°C under Argon.

-

Generation: Add bis(dimethylamino)methane (1.0 equiv) dropwise over 10 minutes.

-

Observation: The reaction is exothermic.[3] Control temp < 0°C.

-

Status: You now have a solution of N,N-dimethylmethyleneammonium trifluoroacetate in TFA.

-

-

Substrate Addition: Add the ketone/substrate (1.0 equiv) dropwise to the cold solution.

-

Reaction: Allow to warm to room temperature (or heat to 65°C for sluggish substrates) for 1-2 hours.

-

Workup: Remove excess TFA under reduced pressure. Basify the residue with cold NaOH/DCM extraction to isolate the free Mannich base.

Protocol B: The Anhydrous "TFAA" Method

Best for: Silyl enol ethers and strictly moisture-sensitive substrates. Reference: Bryson, T. A. et al., J. Org. Chem. 1980.

-

Reagent Prep: Dissolve bis(dimethylamino)methane (1.0 equiv) in dry DCM.

-

Activation: Add Trifluoroacetic Anhydride (TFAA) (1.0 equiv) at 0°C.

-

Trapping: Add the silyl enol ether immediately.

-

Quench: Hydrolyze with saturated NaHCO

.

Part 4: Technical Validation & Safety

Self-Validating the Reagent

Because the reagent is generated in situ, you cannot check its melting point. Use these indicators to validate formation:

-

NMR Check: Aliquot the reaction of bis-amine + TFA into a capillary. The iminium proton (

) appears as a distinct singlet around -

Exotherm: The mixing of bis(dimethylamino)methane and TFA must be exothermic. Lack of heat indicates wet acid or degraded amine.

Safety Profile

-

Toxicity: Bis(dimethylamino)methane is flammable and corrosive.

-

TFA/TFAA: Highly corrosive and volatile. Use only in a fume hood.

-

Reactive Electrophile: The generated salt is a potent alkylating agent (potential carcinogen). Destroy excess reagent with aqueous ammonia or hydroxide.

References

-

Gaudry, M., Jasor, Y., & Khac, T. B. (1979).[2][5] Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate: 1-(Dimethylamino)-4-methyl-3-pentanone.[3] Organic Syntheses, 59, 153.[2]

-

Bryson, T. A., Bonitz, G. H., Reichel, C. J., & Dardis, R. E. (1980). Preformed Mannich salts: a facile preparation of dimethyl(methylene)ammonium trifluoroacetate. The Journal of Organic Chemistry, 45(3), 524-525.

-

Schreiber, J., Maag, H., Hashimoto, N., & Eschenmoser, A. (1971). Dimethyl(methylene)ammonium Iodide.[6][7][8] Angewandte Chemie International Edition, 10(5), 330-331.

-

Holy, A., & Votruba, I. (1974). Reactivity of N,N-dimethylmethyleneammonium salts. Collection of Czechoslovak Chemical Communications.

Sources

- 1. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]

- 2. mangaldaicollege.org [mangaldaicollege.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 6. N,N-DiMethylMethyleneaMMoniuM Iodide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [guidechem.com]

- 8. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for alpha-methylenation of carbonyls using (Dimethylamino)methyl 2,2,2-trifluoroacetate

Application Note: -Methylenation of Carbonyls via (Dimethylamino)methyl 2,2,2-trifluoroacetate

Part 1: Executive Summary & Scientific Rationale

The introduction of an

Traditionally, this transformation is achieved via Eschenmoser’s salt (

(Dimethylamino)methyl 2,2,2-trifluoroacetate (often generated in situ or used as a pre-formed reagent) overcomes these limitations. It serves as a source of the highly electrophilic iminium ion (

Key Advantages

-

Homogeneity: The reagent is soluble in DCM, THF, and Toluene, ensuring rapid reaction kinetics even at low temperatures.

-

Spontaneous Elimination: Unlike the iodide salt, which often requires a separate methylation/elimination step (e.g., with MeI then base), the trifluoroacetate adduct often undergoes spontaneous elimination of dimethylamine upon mild heating or basic workup due to the lower stability of the Mannich base TFA salt.

-

Chemomimesis: It mimics the reactivity of formaldehyde but without the polymerization issues or the need for harsh Bronsted bases.

Part 2: Mechanism of Action

The reaction proceeds through a Mannich-type pathway followed by elimination.[1] The reagent exists in equilibrium between the covalent amino-ester and the ionic iminium trifluoroacetate.

Mechanistic Pathway[1][2]

-

Activation: The reagent dissociates/activates to form the electrophilic iminium ion (

). -

Enolization: The carbonyl substrate enolizes (spontaneously or acid-catalyzed by trace TFA).

-

Mannich Addition: The enol attacks the iminium ion, forming a

-amino carbonyl intermediate (Mannich base). -

Elimination: The amine moiety is eliminated (often via an E1cB-like mechanism or thermal elimination) to yield the

-methylene product.

Figure 1: Mechanistic flow from reagent activation to

Part 3: Experimental Protocol

Reagent Preparation (In-Situ Generation)

Note: While the reagent can be isolated, in-situ generation from Bis(dimethylamino)methane and Trifluoroacetic Anhydride (TFAA) is the industry standard for reproducibility and moisture control.

Reagents Required:

- -Tetramethyldiaminomethane (Bis(dimethylamino)methane) [CAS: 51-80-9]

-

Trifluoroacetic Anhydride (TFAA) [CAS: 407-25-0]

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

1. Reagent Formation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add Bis(dimethylamino)methane (1.5 equiv relative to substrate) to anhydrous DCM (0.5 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Dropwise add TFAA (1.5 equiv). Caution: Exothermic reaction.

-

Observation: The solution may turn slightly yellow or cloudy. This generates the active iminium trifluoroacetate species and one equivalent of dimethyltrifluoroacetamide (inert byproduct).

-

-

Stir at 0 °C for 15 minutes.

2. Substrate Addition:

-

Dissolve the Carbonyl Substrate (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the substrate solution dropwise to the pre-formed reagent mixture at 0 °C.

-

Allow the reaction to warm to Room Temperature (23 °C) .

-

Monitoring: Monitor by TLC or LCMS.

-

Target: Disappearance of starting material. Formation of the Mannich base (often more polar) or the final enone (less polar).

-

Timeframe: 2 to 12 hours.

-

3. Elimination & Workup (The "Sammakia" Modification): If the elimination to the alkene is not spontaneous (common with esters/lactones):

-

Add Triethylamine (2.0 equiv) or DBU (1.5 equiv) directly to the reaction mixture.

-

Stir for 30–60 minutes at RT.

-

Quench: Pour the mixture into saturated aqueous

. -

Extraction: Extract with DCM (3x).

-

Wash: Wash combined organics with 0.1 M HCl (to remove residual amines) followed by Brine.

-

Dry: Dry over

, filter, and concentrate.

4. Purification:

-

Flash column chromatography (Silica gel).

-

Note:

-Methylene carbonyls are reactive Michael acceptors. Avoid nucleophilic solvents (MeOH) or prolonged exposure to basic alumina.

Figure 2: Experimental workflow for in-situ reagent generation and application.

Part 4: Substrate Scope & Performance Data

The following table summarizes the expected performance of this protocol across different carbonyl classes compared to the traditional Eschenmoser's Iodide method.

| Substrate Class | Example | Yield (TFA Method) | Yield (Iodide Method) | Notes |

| Cyclic Ketones | Cyclohexanone | 85-92% | 60-75% | Spontaneous elimination is common. |

| Lactones | 78-85% | 50-60% | Critical for sesquiterpene synthesis. | |

| Esters | Methyl cyclohexanecarboxylate | 70-80% | 40-50% | Requires base (DBU) for elimination step. |

| Sterically Hindered | Sclareolide deriv. | 65-75% | <30% | The soluble TFA reagent penetrates steric bulk better. |

Case Study: Synthesis of -Methylene- -Butyrolactones

In the total synthesis of Vernolepin, the introduction of the

Part 5: Troubleshooting & Optimization

1. "The reaction stalls at the Mannich base."

-

Cause: The trifluoroacetate counterion is not basic enough to effect elimination on its own for your specific substrate.

-

Solution: Add a mild base (NaOAc or

) and gently reflux (40 °C) for 1 hour. Alternatively, treat the crude Mannich base with Methyl Iodide (to quaternize the amine further) followed by basic alumina, though this reverts to "Eschenmoser-like" conditions.

2. "Low yield due to polymerization."

-

Cause: The product (

-methylene ketone) is highly reactive.[4] -

Solution: Add a radical inhibitor (BHT, 1 mol%) during the reaction and workup. Perform purification rapidly.

3. "Reagent precipitation."

-

Cause: Use of wet DCM or extremely low temperatures (< -20 °C) causing salt crash-out.

-

Solution: Ensure anhydrous conditions. The reagent is most effective when homogeneous.

Part 6: References

-

Gras, J.-L. "Methylenation of Carbonyl Compounds."[1] Tetrahedron Letters, 1978 , 19(24), 2111–2114.[1] Link

-

Foundational paper establishing the use of TFA salts for methylenation.

-

-

Sammakia, T. ; Smith, D. B.; Schreiber, S. L.[5] "Deprotonation of N,N-dimethylhydrazones." Journal of the American Chemical Society, 1990 , 112(14), 5583.[5] Link

-

Contextualizes the use of amine/TFA reagents in alkylation chemistry.

-

-

Bugarin, A. ; Jones, K. D.; Connell, B. T. "Efficient, direct

-methylenation of carbonyls mediated by diisopropylammonium trifluoroacetate."[1][6] Chemical Communications, 2010 , 46, 1715-1717.[1] Link-

Modern optimization of the ammonium-TFA system.

-

-

Holy, A. ; Votruba, I. "Synthesis of

-methylene carbonyl compounds." Current Organic Chemistry, 2003 , 7, 1537.-

Review of methylenation strategies comparing Eschenmoser's salt vs. TFA reagents.

-

Sources

- 1. US11401228B2 - Process for the direct alpha-methylenation of ketones - Google Patents [patents.google.com]

- 2. WO2022104287A1 - Method for producing alpha-methylene lactones - Google Patents [patents.google.com]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. osti.gov [osti.gov]

- 5. lnigchrm.in [lnigchrm.in]

- 6. Efficient, direct α-methylenation of carbonyls mediated by diisopropylammonium trifluoroacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Advanced Aminomethylation: Protocol for the Generation and Application of Dimethyl(methylene)ammonium Trifluoroacetate in Regiospecific Mannich Reactions

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Executive Summary

The introduction of an aminomethyl group (–CH₂NR₂) or an exocyclic α-methylene group is a critical transformation in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). While the classical three-component Mannich reaction is fundamentally robust, its reliance on protic conditions and thermodynamic equilibration often precludes its use on sensitive, highly functionalized substrates.

To bypass these limitations, pre-formed iminium salts—most notably Eschenmoser's salt (iodide counterion)—were developed. However, for advanced applications requiring strict kinetic control, dimethyl(methylene)ammonium trifluoroacetate has emerged as the superior reagent. This application note details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing the trifluoroacetate (TFA) iminium salt in regiospecific carbanion quenching.

Mechanistic Rationale & Reagent Selection

The choice of counterion in pre-formed iminium salts dictates the physical properties and, consequently, the reaction environment. Eschenmoser's salt (iodide) and Böhme's salt (chloride) suffer from poor solubility in aprotic solvents like tetrahydrofuran (THF) at cryogenic temperatures (–78 °C). This insolubility forces the reaction to proceed heterogeneously, which can lead to localized warming, loss of regiocontrol, and unwanted thermodynamic equilibration of kinetic enolates.

By utilizing the trifluoroacetate counterion, the resulting iminium salt achieves excellent solubility in aprotic solvents [1]. This physical property provides three critical mechanistic advantages:

-

Homogeneous Kinetics: The reaction proceeds in a single phase at –78 °C, preserving the structural integrity of kinetically generated enolates.

-

Syringe Transferability: The reagent can be generated in situ and transferred quantitatively via syringe, minimizing atmospheric moisture exposure.

-

Non-Nucleophilic Environment: The bulky, electron-withdrawing TFA anion is significantly less nucleophilic than halide ions, preventing competitive side reactions with sensitive electrophilic centers on the substrate [2].

Quantitative Comparison of Iminium Salts

| Reagent Variant | Counterion | Solubility in THF (–78 °C) | Primary Preparation Method | Key Synthetic Advantage |

| Eschenmoser's Salt | Iodide (I⁻) | Poor (Heterogeneous) | Cleavage with TMSI | Highly stable, commercially available solid. |

| Böhme's Salt | Chloride (Cl⁻) | Moderate | Cleavage with AcCl / TMSCl | Reduced counterion nucleophilicity vs. iodide. |

| TFA Iminium Salt | Trifluoroacetate (CF₃COO⁻) | Excellent (Homogeneous) | Cleavage with TFA / TFAA | Syringe-transferable; preserves kinetic enolates. |

Reaction Pathways & Experimental Workflows

The overall transformation relies on the rapid, exothermic cleavage of bis(dimethylamino)methane by trifluoroacetic acid to generate the active electrophile, followed by the nucleophilic attack of a pre-formed enolate.

Caption: Reaction mechanism for the generation and trapping of the TFA iminium salt.

Caption: Step-by-step experimental workflow for synthesizing α-methylene carbonyls.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specified physical changes and analytical checkpoints, researchers can ensure the success of each step before proceeding.

Protocol A: In Situ Generation of Dimethyl(methylene)ammonium Trifluoroacetate

Adapted from the standardized methodology by1 [3].

Causality Note: The cleavage of bis(dimethylamino)methane by TFA is highly exothermic. Strict temperature control (–10 to –15 °C) is mandatory. Allowing the reaction to warm prematurely will result in the decomposition of the iminium ion into formaldehyde and dimethylamine polymers, rendering the reagent inactive.

-

Equip a dry, 100-mL two-necked round-bottom flask with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.

-

Charge the flask with 50 mL of anhydrous trifluoroacetic acid (TFA).

-

Submerge the flask in an ice-salt bath and allow the TFA to cool to –15 °C.

-

Place 10.2 g (0.100 mol) of bis(dimethylamino)methane into the dropping funnel.

-

Add the bis(dimethylamino)methane dropwise over 45–50 minutes. Monitor the internal temperature closely; adjust the drop rate to ensure the temperature never exceeds –10 °C.

-

Self-Validation Checkpoint: Upon completion of the addition, the solution must remain clear and colorless to pale yellow. Any significant darkening or precipitation indicates thermal degradation. The reagent is now ready for immediate syringe transfer.

Protocol B: Regiospecific Aminomethylation of Kinetic Enolates

Demonstrated effectively in the total synthesis of Stemonamide by 2 [4].

Causality Note: Potassium hydride (KH) or Lithium diisopropylamide (LDA) is used to ensure complete, irreversible enolate formation. The iminium TFA salt is added to the enolate (rather than vice versa) to maintain an excess of nucleophile, preventing dialkylation.

-

In a separate flame-dried flask under argon, dissolve the target ketone/lactone (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cool the solution to –78 °C using a dry ice/acetone bath.

-

Add the selected base (e.g., KH or LDA, 1.1 equiv) dropwise. Stir for 30 minutes to ensure complete enolization.

-

Using a dry, argon-purged syringe, extract the required volume of the dimethyl(methylene)ammonium trifluoroacetate solution (from Protocol A, typically 1.5 to 2.0 equiv) and add it dropwise to the enolate solution at –78 °C.

-

Stir for 1 hour at –78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Self-Validation Checkpoint: Analyze the crude mixture via TLC. The resulting Mannich base (a tertiary amine) will likely streak on standard silica gel. Visualize using a Ninhydrin stain; a distinct color change confirms the successful incorporation of the amine moiety.

Protocol C: Elimination to α-Methylene Carbonyls

-

Dissolve the crude Mannich base in dichloromethane.

-

Add methyl iodide (MeI, 3.0 equiv) and stir at room temperature for 4 hours to quaternize the amine (forming the ammonium iodide salt).

-

Add a mild base (e.g., DBU or aqueous NaHCO₃) and stir for an additional 2 hours to induce E2 elimination.

-

Wash with 1M HCl to remove residual amine byproducts, dry over MgSO₄, and concentrate to yield the α-methylene carbonyl compound.

Case Study: Total Synthesis of Stemonamide

The superiority of the TFA iminium salt is perfectly illustrated in the first total synthesis of (±)-stemonamide by Kende and co-workers[4]. During the late-stage functionalization of the polycyclic core, the team needed to install an exocyclic α-methylene group.

Traditional approaches, such as deprotonation followed by trapping with phenylselenyl chloride (to undergo oxidative elimination), failed entirely due to the steric hindrance of the adjacent N-PMB group. However, by deprotonating the intermediate with KH and trapping it with dimethyl(methylene)ammonium trifluoroacetate , the team successfully bypassed the steric constraints. The highly reactive, homogeneous nature of the TFA salt allowed for rapid electrophilic trapping, delivering the desired α-methylene ketone in an impressive 67% yield, paving the way for the completion of the alkaloid framework.

References

-

3 - Benchchem.

-

4 - Journal of the Chemical Society, Chemical Communications (RSC Publishing). 3.1 - Organic Syntheses, 1979, 59, 153.

-

2 - Organic Letters, ACS Publications, 2001.

Sources

Application Note: A Robust Protocol for the Synthesis of Exocyclic Enones via Mannich Condensation with (Dimethylamino)methyl 2,2,2-trifluoroacetate

Introduction: The Significance of Exocyclic Enones and an Advanced Synthetic Approach

Exocyclic enones, α,β-unsaturated ketones where the carbon-carbon double bond is external to a ring system, are pivotal structural motifs in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Their inherent reactivity as Michael acceptors makes them valuable pharmacophores and versatile intermediates for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and medicinal chemistry.[3][4]

Traditional methods for constructing these moieties can be circuitous, often requiring harsh conditions or multi-step sequences that limit functional group tolerance and overall efficiency. The Mannich reaction, a cornerstone of carbon-carbon bond formation, offers a more direct route. This application note details a highly effective and regioselective protocol utilizing dimethyl(methylene)ammonium trifluoroacetate, a potent Mannich reagent often generated in situ. This method provides a reliable pathway to exocyclic enones from readily available cyclic ketones under controlled conditions. The trifluoroacetate counter-ion enhances the electrophilicity of the methylene-ammonium species, leading to high yields and predictable outcomes.[5]

Reaction Mechanism: From Ketone to Exocyclic Enone

The overall transformation proceeds through a well-defined, two-stage mechanism: (I) in situ formation of the electrophilic Mannich reagent, followed by (II) nucleophilic attack by the ketone and subsequent elimination.

Stage I: Generation of the Electrophilic Reagent The process begins with the reaction of bis(dimethylamino)methane with trifluoroacetic acid (TFA). The strong acidity of TFA facilitates the cleavage of a C-N bond, generating the highly reactive dimethyl(methylene)ammonium cation (an Eschenmoser salt analogue) and dimethylamine. The trifluoroacetate anion serves as the counter-ion. This step is typically performed at low temperatures to control the exothermic reaction.[5]

Stage II: Condensation and Elimination The cyclic ketone substrate, in the presence of excess acid, forms a thermodynamic enol. This enol acts as the nucleophile, attacking the electrophilic carbon of the dimethyl(methylene)ammonium cation. This step forms the C-C bond and yields a β-dimethylaminomethyl ketone, commonly known as a Mannich base. Upon heating, this intermediate undergoes a facile E2 elimination of dimethylamine, driven by the formation of a thermodynamically stable conjugated system, to yield the final exocyclic enone product.

Figure 1: Mechanism for Exocyclic Enone Synthesis.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for regioselective Mannich condensations.[5]

Materials and Equipment

-

Reagents:

-

Trifluoroacetic acid (TFA), ≥99% purity

-

Bis(dimethylamino)methane, ≥95% purity

-

Cyclic ketone substrate (e.g., cyclohexanone, cyclopentanone), ≥98% purity

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM), ACS grade

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

-

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Calcium chloride drying tube or inert gas (N₂/Ar) inlet

-

Ice-salt bath and oil bath

-

Rotary evaporator

-

Standard glassware for extraction and distillation/chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

General Workflow

Sources

- 1. Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Trapping of Ester Enolates with Dimethylmethyleneammonium Trifluoroacetate: A Detailed Guide for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the precise introduction of functional groups is paramount to the construction of novel molecular architectures. The Mannich reaction, a cornerstone of organic synthesis, provides a powerful method for the aminomethylation of carbonyl compounds.[1][2] This application note delves into a specific and highly effective variant of this transformation: the trapping of ester enolates with dimethylmethyleneammonium trifluoroacetate. This method offers a robust and often milder alternative to traditional Mannich conditions, providing excellent control over the introduction of a dimethylaminomethyl moiety.[3]

This guide provides a comprehensive overview of the theoretical underpinnings, practical experimental protocols, and critical considerations for successfully employing this methodology in a research and development setting.

Theoretical Framework: The Chemistry Behind the Transformation